2,2'-Oxybis((2H5)ethane)
Overview
Description
“2,2’-Oxybis((2H5)ethane)”, also known as Diethyl ether-d10, is a laboratory chemical . It is a deuterated NMR solvent useful in NMR-based research and analyses.
Molecular Structure Analysis
The molecular formula of “2,2’-Oxybis((2H5)ethane)” is C4H10O . The molecular weight is 84.18 g/mol.Physical And Chemical Properties Analysis
“2,2’-Oxybis((2H5)ethane)” is a dark brown liquid at 20°C and 101.3 kPa . It has a melting point of -20 °C, a boiling point of 223 °C, and a density of 1090 kg/m3 at 20°C . Its vapour pressure is 0.55 Pa at 25 °C . It has a partition coefficient (log Kow) of 0.565 at 20 °C and pH=7 , and it is soluble in water (100 g/L at 25 °C) .Scientific Research Applications
NMR Solvent
Diethyl ether-d10 is a deuterated NMR (Nuclear Magnetic Resonance) solvent . It is used in NMR-based research and analyses. NMR is a powerful tool used by chemists to analyze the structure of molecules. The deuterium in Diethyl ether-d10 makes it particularly useful for this purpose.
Structure Determination
Diethyl ether-d10 may be used as an NMR solvent to propose the structure for complex organic compounds . For example, it has been used to propose the structure for [4-[(2 S)-2-(methoxymethyl)pyrrolidin-1-yl]-2,3,3-trimethyl-1-(trimethylsilyl)butyl]lithium based on the NMR data .
Engine Performance Studies
Diethyl ether-d10 can be used in studies investigating the impact of adding diethyl ether to pyrolysis oil derived from mixed plastic waste on engine performance, combustion characteristics, and emissions .
Safety And Hazards
“2,2’-Oxybis((2H5)ethane)” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an extremely flammable liquid and vapor, harmful if swallowed, and may cause drowsiness or dizziness . It may form explosive peroxides, and repeated exposure may cause skin dryness or cracking .
properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKZFJDLAIYFH-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181301 | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis((2H5)ethane) | |
CAS RN |
2679-89-2 | |
Record name | Diethyl-d10 ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2679-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybis[[2H5]ethane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is diethyl ether-d10 preferred over regular diethyl ether in certain research applications?
A1: Diethyl ether-d10's utility stems from the replacement of hydrogen atoms with deuterium. This isotopic substitution allows researchers to investigate reaction mechanisms and molecular dynamics more effectively. For instance, in NMR spectroscopy, the deuterium atoms provide a distinct signal, simplifying spectral interpretation and enabling the study of specific molecular interactions. [, , ]
Q2: Can you elaborate on the use of diethyl ether-d10 in understanding reaction mechanisms, particularly in organometallic chemistry?
A2: Diethyl ether-d10 plays a crucial role in deciphering reaction pathways involving organometallic compounds. [, ] By using diethyl ether-d10 as a solvent, researchers can track deuterium incorporation or exchange within the reacting molecules. This information helps identify reactive intermediates, understand the sequence of bond-breaking and bond-forming events, and ultimately elucidate the overall reaction mechanism.
Q3: How does diethyl ether-d10 affect the analysis of NMR spectra compared to regular diethyl ether?
A4: In NMR spectroscopy, diethyl ether-d10 offers a significant advantage. Its deuterium atoms have a different nuclear spin compared to hydrogen, resulting in distinct NMR signals. This difference simplifies the spectrum, reducing signal overlap and facilitating the interpretation of complex mixtures. [, ] Researchers can then focus on the signals from the compound of interest without interference from the solvent signals.
Q4: The research mentions "torsional motion" in diethyl ether when excited to a Rydberg state. Can you explain what this means and its significance?
A5: Torsional motion refers to the rotation around a chemical bond. In the case of diethyl ether, the research investigated the rotation around the C-O-C bonds. [] Using two-photon resonance mass-resolved excitation spectroscopy, they observed changes in the dihedral angles of these bonds upon excitation to the Rydberg state. This indicates that the molecule undergoes conformational changes in the excited state, highlighting the impact of electronic excitation on molecular geometry.
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